Acetoxyacetyl chloride
Overview
Description
Acetoxyacetyl chloride, also known as (2-chloro-2-oxoethyl) acetate, is an organic compound with the chemical formula C4H5ClO3. It is characterized by the presence of acetoxy and acetyl functional groups.
Mechanism of Action
Target of Action
Acetoxyacetyl chloride is a versatile organic compound used in various chemical reactions. Its primary targets are typically other organic compounds, where it acts as an acylating agent . The role of this compound in these reactions is to donate its acyl group to the target molecule, thereby modifying its structure and properties.
Mode of Action
The mode of action of this compound involves the donation of its acyl group to a target molecule. This process is facilitated by the chloride ion, which acts as a leaving group, making the acyl carbon more susceptible to nucleophilic attack . The result is the formation of a new covalent bond between the acyl carbon of this compound and the nucleophilic atom of the target molecule.
Biochemical Pathways
It has been used in the synthesis of stabilized axial and equatorial conformers of spiro-β-lactams . It’s also used in the synthesis of glycolylhydroxamic acids .
Result of Action
The primary result of this compound’s action is the acylation of target molecules, leading to the formation of new organic compounds. This can result in significant changes to the target molecule’s properties, including its reactivity, polarity, and biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for its acylation activity. Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of this compound’s reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoxyacetyl chloride can be synthesized through the reaction of acetoxyacetic acid with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst such as tetramethylguanidine. The reaction is typically carried out in an organic solvent like toluene at a temperature of 40°C for several hours . The general reaction scheme is as follows:
CH3CO2CH2COOH+CCl3COCl→CH3CO2CH2COCl+HCl
Industrial Production Methods: Industrial production of this compound often involves the use of acetyl chloride and acetic anhydride as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Acetoxyacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with imines to form β-lactams.
Common Reagents and Conditions:
Alcohols and Amines: React with this compound under mild conditions to form esters and amides.
Imines: React with this compound in the presence of a base to form β-lactams.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
β-Lactams: Formed from the cycloaddition reaction with imines.
Scientific Research Applications
Acetoxyacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the preparation of various biochemical intermediates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, perfumes, and flavors.
Comparison with Similar Compounds
Acetyl chloride (CH3COCl): Used primarily for acetylation reactions.
Acetic anhydride ((CH3CO)2O): Commonly used as an acetylating agent.
Chloroacetyl chloride (ClCH2COCl): Utilized in the synthesis of various organic compounds.
Uniqueness: Acetoxyacetyl chloride is unique due to its dual functional groups (acetoxy and acetyl), which provide a versatile platform for introducing these moieties into different molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
Properties
IUPAC Name |
(2-chloro-2-oxoethyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNNJABYXNPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160579 | |
Record name | 2-Chloro-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Corrosive liquid; [MSDSonline] | |
Record name | 2-Chloro-2-oxoethyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2208 | |
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CAS No. |
13831-31-7 | |
Record name | 2-(Acetyloxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13831-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoxyacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2-oxoethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETOXYACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S19Y2F8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of acetoxyacetyl chloride in organic synthesis?
A1: this compound is widely employed as a reagent in the synthesis of β-lactams, which are crucial building blocks for various pharmaceuticals and biologically active compounds. [, , , , , ] This is achieved through a [2+2]-cycloaddition reaction with imines (Schiff bases), a process known as the Staudinger reaction. [, ]
Q2: Are there examples of this compound's use in synthesizing specific molecules?
A3: Yes, this compound plays a key role in the synthesis of paclitaxel (Taxol®), a potent anticancer drug. [] The reaction of this compound with a protected L-threonine derivative, followed by several steps, yields a β-lactam that serves as a precursor for the paclitaxel side chain. []
Q3: Beyond β-lactams, are there other applications of this compound in synthesis?
A4: Yes, this compound can be utilized for the synthesis of α-hydroxyacetophenones. This involves the reaction of this compound with arylzinc intermediates (derived from the transmetallation of arylmagnesium species) in the presence of a Cu(I) catalyst. Subsequent acidic hydrolysis of the acetate group generates the desired α-hydroxyacetophenones. []
Q4: Has this compound been explored in the synthesis of heterocyclic compounds other than β-lactams?
A5: Absolutely. Reactions with pyrazolyl-substituted Schiff bases result in the formation of novel 3-oxo/thio/seleno-4-pyrazolyl-β-lactams. [] The stereochemistry of the resulting β-lactam (cis or trans) depends on the substituents and reaction conditions. []
Q5: Has this compound been used in the study of specific enzymes?
A6: Interestingly, research has shown that this compound can be used to generate N-acetoxy-N-glycolylhydroxamic acids, which are unstable intermediates. These intermediates undergo a unique O-->O acyl migration to form N-hydroxy-N-(acetoxyacetyl) derivatives. This reaction was specifically studied with N-acetoxy-N-glycolyl-2-aminofluorene, highlighting a potential pathway for the metabolism and toxicity of glycolylhydroxamic acids. []
Q6: Are there any computational studies related to this compound or its reactions?
A8: Yes, quantum chemical calculations at the B3LYP/6-31+G* level have been employed to elucidate the mechanism of spiro-β-lactam formation from cyclohexanone imines and this compound. [] These calculations help understand the reaction pathway and factors influencing the stereochemical outcome.
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